molecular formula C9H7NO3S B13439989 Isoquinoline-6-sulfonic acid

Isoquinoline-6-sulfonic acid

Cat. No.: B13439989
M. Wt: 209.22 g/mol
InChI Key: UUTFFQSNOBCVHW-UHFFFAOYSA-N
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Description

Isoquinoline-6-sulfonic acid is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is a structural isomer of quinoline and is characterized by a benzene ring fused to a pyridine ring. This compound is notable for its sulfonic acid group attached at the sixth position of the isoquinoline ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinoline-6-sulfonic acid can be synthesized through the sulfonation of isoquinoline. The process typically involves the reaction of isoquinoline with sulfuric acid at elevated temperatures. The sulfonation reaction is thermodynamically controlled, leading to the formation of the sulfonic acid group at the sixth position of the isoquinoline ring .

Industrial Production Methods

Industrial production of this compound follows similar principles but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and precise control of reaction conditions to ensure high yield and purity of the product. The process may also involve purification steps such as crystallization or distillation to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline-6-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the isoquinoline ring .

Scientific Research Applications

Isoquinoline-6-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Isoquinoline derivatives have been investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of isoquinoline-6-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. In medicinal chemistry, isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-6-sulfonic acid
  • Isoquinoline-5-sulfonic acid
  • Quinoline-8-sulfonic acid

Uniqueness

Isoquinoline-6-sulfonic acid is unique due to the specific position of the sulfonic acid group, which influences its chemical reactivity and biological activity. Compared to other sulfonic acid derivatives, this compound exhibits distinct properties that make it valuable in various applications .

Properties

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

isoquinoline-6-sulfonic acid

InChI

InChI=1S/C9H7NO3S/c11-14(12,13)9-2-1-8-6-10-4-3-7(8)5-9/h1-6H,(H,11,12,13)

InChI Key

UUTFFQSNOBCVHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1S(=O)(=O)O

Origin of Product

United States

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